![molecular formula C9H13NOS2 B11720759 (R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B11720759.png)
(R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide
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Overview
Description
®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide is a chiral compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a sulfinamide group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide typically involves the condensation of ®-2-methyl-2-propanesulfinamide with thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The imine group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
The compound (R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, supported by case studies and relevant data.
Chemical Properties and Structure
Chemical Formula: C12H17NOS
Molecular Weight: 223.33 g/mol
CAS Number: 796038-73-8
This compound features a thiophene ring, which is known for its biological activity, enhancing the compound's potential therapeutic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiophenes. For instance, thiophen-2-ylmethylene derivatives have been explored as inhibitors of Werner syndrome ATP-dependent helicase (WRN), which is implicated in microsatellite instability (MSI) cancers. These compounds have demonstrated the ability to induce DNA damage and apoptotic cell death in MSI cancer cells, suggesting a novel scaffold for cancer therapy .
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Research indicates that derivatives of thiophenes can act as potent IDO1 inhibitors. IDO1 is an enzyme involved in tryptophan metabolism, linked to various neurological and psychiatric disorders. Compounds designed with thiophenic structures have shown promise in penetrating the blood-brain barrier, making them suitable candidates for treating conditions like major depressive disorder and schizophrenia .
Antimicrobial Properties
The antimicrobial efficacy of thiophene derivatives has also been documented. Compounds similar to this compound have been evaluated for their activity against various bacterial strains, including multidrug-resistant pathogens. These studies suggest that such compounds could serve as foundational structures for developing new antibiotics .
Case Study 1: Anticancer Compound Development
A study focused on the synthesis of thiophen-2-ylmethylene bis-dimedone derivatives revealed their effectiveness as WRN inhibitors. The research involved computational analysis followed by biological evaluation, leading to the identification of a highly potent WRN inhibitor that could be further developed into a therapeutic agent for MSI cancers .
Case Study 2: Neuroprotective Effects
Another investigation into IDO1 inhibitors demonstrated that certain thiophene derivatives could effectively modulate neuroinflammatory responses. These findings are significant for developing treatments targeting neurological disorders where IDO1 plays a critical role .
Case Study 3: Antimicrobial Evaluation
A series of new thiopyrimidine–benzenesulfonamide compounds were synthesized and tested against several bacterial strains. The results indicated strong antimicrobial activity, particularly against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa, reinforcing the potential of thiophene-based compounds in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of ®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s sulfinamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: A compound with a similar thiophene ring structure but different functional groups.
Thiophene-2-carboxaldehyde: Shares the thiophene ring but lacks the sulfinamide group.
2-[(thiophen-2-yl)methylidene]propanedinitrile: Contains a thiophene ring and a similar imine group but different substituents.
Uniqueness
®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide is unique due to its combination of a chiral sulfinamide group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13NOS2 |
---|---|
Molecular Weight |
215.3 g/mol |
IUPAC Name |
(R)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/t13-/m1/s1 |
InChI Key |
YYSVBNDDIUTFLR-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC=CS1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CS1 |
Origin of Product |
United States |
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